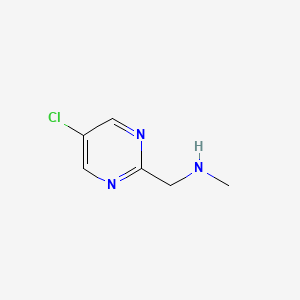

1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine

Descripción general

Descripción

1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry. This compound features a pyrimidine ring substituted with a chlorine atom at the 5-position and a methylmethanamine group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine typically involves the following steps:

Chlorination of Pyrimidine: The starting material, pyrimidine, is chlorinated at the 5-position using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

N-Methylation: The chlorinated pyrimidine is then subjected to N-methylation using methylamine or a methylating agent like methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol (EtOH).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Aplicaciones Científicas De Investigación

1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine has several scientific research applications, including:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.

Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.

Industrial Applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mecanismo De Acción

The mechanism of action of 1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparación Con Compuestos Similares

Similar Compounds

1-(5-Chloropyrimidin-2-YL)piperidin-4-ylamine: A similar compound with a piperidine ring instead of a methylmethanamine group.

1-(5-Chloropyrimidin-2-YL)-N-cyclopropylpiperidin-4-amine: Another derivative with a cyclopropyl group.

Uniqueness

1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylmethanamine group at the 2-position of the pyrimidine ring differentiates it from other similar compounds and influences its reactivity and interaction with molecular targets.

Actividad Biológica

1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine is a chemical compound with the molecular formula CHClN and a molecular weight of approximately 160.62 g/mol. This compound features a chlorinated pyrimidine ring and an N-methylmethanamine moiety, which contribute to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant research findings.

Pharmacological Potential

This compound has shown promising biological activities, particularly in pharmacological contexts. The presence of both the chloropyrimidine and methylamine moieties suggests that this compound may interact with various biological targets, potentially leading to antimicrobial and anticancer effects.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may affect critical biochemical pathways involved in microbial growth and cancer cell proliferation. The interaction with specific enzymes or receptors could lead to inhibition of cellular processes essential for survival or replication.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of chemical compounds. The unique combination of functional groups in this compound may contribute to its distinct pharmacological profile. Comparative analysis with structurally similar compounds provides insights into how modifications can influence activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chloropyrimidin-2-YL)-N-methylmethanamine | Similar pyrimidine core but different halogen | Potentially different activity profiles |

| 1-(5-Fluoropyrimidin-2-YL)-N-methylmethanamine | Fluorine instead of chlorine | May exhibit different reactivity and stability |

| 1-(6-Chloropyridin-3-YL)-N-methylmethanamine | Pyridine ring instead of pyrimidine | Different electronic properties affecting reactivity |

Case Studies and Research Findings

Several studies have investigated compounds related to this compound, focusing on their biological activities:

- Antibacterial Efficacy : A study evaluating various chlorinated derivatives revealed that some exhibited significant antibacterial efficacy against Enterococcus faecalis and vancomycin-resistant strains, suggesting that similar derivatives could be developed from this compound .

- Cytotoxicity Assessment : In vitro cytotoxicity tests showed that certain derivatives had low toxicity against primary mammalian cell lines while maintaining high antibacterial activity, indicating a favorable therapeutic window .

- ADMET Properties : The pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) are crucial for drug development. Lipophilicity was identified as a significant parameter influencing these properties and overall bioactivity .

Propiedades

IUPAC Name |

1-(5-chloropyrimidin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-8-4-6-9-2-5(7)3-10-6/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXLXHBGNKBBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271538 | |

| Record name | 5-Chloro-N-methyl-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944903-19-9 | |

| Record name | 5-Chloro-N-methyl-2-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N-methyl-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.